molecular formula C17H26N2O3S B5794846 N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5794846
M. Wt: 338.5 g/mol
InChI Key: NUYUAKFNGDUCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 057148B, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of glycine receptor antagonists and has shown potential in treating various neurological disorders.

Scientific Research Applications

N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, chronic pain, and anxiety. It has been shown to have a high affinity for glycine receptors, which are involved in the modulation of inhibitory neurotransmission in the central nervous system. Furthermore, N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B has been found to be highly selective for the alpha3 subtype of glycine receptors, which are predominantly expressed in the spinal cord and brainstem.

Mechanism of Action

The mechanism of action of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B involves the inhibition of glycine receptors, which leads to the modulation of inhibitory neurotransmission in the central nervous system. Specifically, N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B binds to the alpha3 subtype of glycine receptors, which are involved in the regulation of pain, anxiety, and motor function. By blocking these receptors, N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B has the potential to alleviate symptoms associated with various neurological disorders.
Biochemical and Physiological Effects
N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to reduce pain and anxiety in animal models, as well as improve motor function in mice with spinal cord injury. Furthermore, N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B has been shown to have a low potential for toxicity, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B for lab experiments is its high selectivity for the alpha3 subtype of glycine receptors. This allows for more precise targeting of specific neurological pathways and reduces the potential for off-target effects. However, one limitation of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the development of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B. One potential application is in the treatment of chronic pain, where it has shown promising results in preclinical studies. Additionally, N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B may have potential in the treatment of anxiety disorders, as it has been shown to reduce anxiety in animal models. Further research is needed to determine the safety and efficacy of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B in humans, as well as to explore its potential in other neurological disorders.

Synthesis Methods

The synthesis of N~2~-cyclohexyl-N~1~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 057148B involves several steps, including the formation of the cyclohexylamine intermediate, followed by the addition of the 3,5-dimethylphenyl group, and finally, the introduction of the methylsulfonyl group. The process yields a white crystalline solid with a purity of over 99%.

properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-9-14(2)11-15(10-13)18-17(20)12-19(23(3,21)22)16-7-5-4-6-8-16/h9-11,16H,4-8,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYUAKFNGDUCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.